molecular formula C14H16ClN3O2 B8371695 7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

Cat. No.: B8371695
M. Wt: 293.75 g/mol
InChI Key: UUKZHVDKTAQDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by the introduction of the chloro and oxan-4-ylmethyl groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination and subsequent functionalization with oxan-4-ylmethyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-substituted-quinolines: These compounds share the chloro and heterocyclic features but differ in their core structure.

    Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds have a similar pyridine-based core but differ in their functional groups and overall structure.

Uniqueness

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

7-chloro-N-(oxan-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxamide

InChI

InChI=1S/C14H16ClN3O2/c15-13-12-10(1-4-16-12)11(8-17-13)14(19)18-7-9-2-5-20-6-3-9/h1,4,8-9,16H,2-3,5-7H2,(H,18,19)

InChI Key

UUKZHVDKTAQDBY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CN=C(C3=C2C=CN3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 7-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (110 mg) in dimethylformamide (4 ml) was added 4-ethylmorpholine (187 μl), tetrahydro-pyran-4-ylmethylamine (97 mg), 1-hydroxybenzotriazole hydrate (118 mg) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (129 mg) and the solution stirred at room temperature overnight. The dimethylformamide was evaporated and the residue dissolved in ethyl acetate (10 ml). The organic layer was then washed with 5% sodium hydrogen carbonate solution (4 ml) and brine (4 ml). The organic layer was dried (MgSO4) and evaporated to give a pale orange solid. The solid was triturated with diethyl ether and then filtered off, sucked dry then dried at 40° C. under vacuum to afford the title compound (93 mg).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
187 μL
Type
reactant
Reaction Step One
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.